3-Oxa-1,5-diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxa-1,5-diazabicyclo[3.3.1]nonane, commonly known as OXD-1, is a bicyclic compound with a nitrogen-containing heterocycle. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
作用機序
OXD-1 is a potent and selective inhibitor of the enzyme 3-Oxa-1,5-diazabicyclo[3.3.1]nonane. This compound is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting this compound, OXD-1 increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
OXD-1 has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, OXD-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
OXD-1 is a potent and selective inhibitor of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, which makes it a valuable tool for studying the role of this compound in neurodegenerative disorders. OXD-1 has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the study of other diseases. However, OXD-1 has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
将来の方向性
There are several potential future directions for the study of OXD-1. One area of research could focus on the development of more potent and selective 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors based on the structure of OXD-1. Another area of research could focus on the use of OXD-1 in combination with other drugs for the treatment of neurodegenerative disorders. Finally, the antioxidant and anti-inflammatory properties of OXD-1 could be further explored for their potential therapeutic applications in other diseases.
合成法
The synthesis of OXD-1 involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,4-butanediol with phosgene to form 4-chloro-1,2-oxazolidin-3-one. This intermediate is then reacted with 1,2-diaminopropane to form the bicyclic compound OXD-1.
科学的研究の応用
OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors such as OXD-1 have been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
CAS番号 |
138913-25-4 |
---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
3-oxa-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-7-4-8(3-1)6-9-5-7/h1-6H2 |
InChIキー |
YYHMMSAKRPTTLI-UHFFFAOYSA-N |
SMILES |
C1CN2CN(C1)COC2 |
正規SMILES |
C1CN2CN(C1)COC2 |
同義語 |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。